molecular formula C9H9Br2NO2 B14122165 2,5-Dibromo-N-methoxy-N-methylbenzamide

2,5-Dibromo-N-methoxy-N-methylbenzamide

Cat. No.: B14122165
M. Wt: 322.98 g/mol
InChI Key: JUGYPRCHZHNGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methyl group attached to a benzamide core. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-N-methoxy-N-methylbenzamide typically involves the bromination of N-methoxy-N-methylbenzamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature . The reaction conditions must be carefully monitored to ensure the selective bromination at the 2 and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-N-methoxy-N-methylbenzamide is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro and fluoro analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific chemical transformations and applications .

Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

2,5-dibromo-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9Br2NO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3

InChI Key

JUGYPRCHZHNGJG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Br)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.